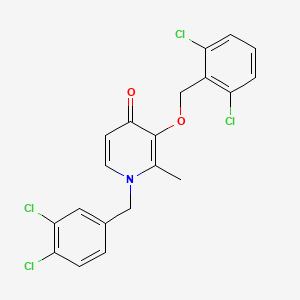![molecular formula C26H44Cl2FeP2Pd B2752752 二氯[1,1-双(二叔丁基膦)二茂铁]钯(II) CAS No. 95408-45-0](/img/structure/B2752752.png)
二氯[1,1-双(二叔丁基膦)二茂铁]钯(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) is a catalyst used in Suzuki-cross coupling reactions, which involve the reaction of aromatic halides with methyliminodiacetic acid derivatives . It is also used as a catalyst for the preparation of chalcones .
Synthesis Analysis
This compound is a preformed catalyst synthesized by a group of researchers at Johnson Matthey’s Catalysis and Chiral Technologies . It is an active catalyst for various Pd catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular formula of Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) is C26H44Cl2FeP2Pd . The SMILES string representation is [Fe].Cl[Pd]Cl.CC©©P(c1cccc1)C©©C.CC©©P(c1cccc1)C©©C .Chemical Reactions Analysis
As a catalyst, Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) participates in Suzuki and Heck reactions . It is also used in the preparation of (bisphosphinometallocene)-palladium(II) chloride complexes, which are used as a starting material for the Buchwald-Hartwig reaction .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 651.75 g/mol . It has a melting point of 203-208 °C and should be stored at a temperature below -20°C .科学研究应用
- Application : These reactions involve the coupling of aromatic halides (such as aryl chlorides or bromides) with methyliminodiacetic acid derivatives (MIDA boronates). The process leads to the formation of biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science .
- Application : Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) catalyzes the preparation of chalcones from aromatic halides and α,β-unsaturated ketones. Chalcones have applications in drug discovery and natural product synthesis .
- Application : Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) serves as a starting material for the synthesis of (bisphosphinometallocene)-palladium(II) chloride complexes. These complexes play a crucial role in the Buchwald-Hartwig amination, allowing efficient coupling of aryl halides with amines .
- Application : PdCl₂(dtbpF) enables Suzuki cross-coupling reactions at room temperature without the need for organic solvents. This environmentally friendly approach expands the scope of accessible substrates and simplifies reaction conditions .
- Application : Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) contributes to the development of new synthetic methodologies, making it a valuable tool for organic chemists .
Suzuki Cross-Coupling Reactions
Chalcone Synthesis
Buchwald-Hartwig Reaction
Room-Temperature Suzuki Couplings
Catalysis in Organic Synthesis
Materials Science and Ligand Design
作用机制
Target of Action
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II), also known as PdCl2(dtbpf), is primarily used as a catalyst in various chemical reactions . Its main targets are the reactants in these reactions, particularly in cross-coupling reactions .
Mode of Action
PdCl2(dtbpf) facilitates the cross-coupling reactions by acting as a catalyst . It interacts with its targets (the reactants) and accelerates the reaction without being consumed in the process . This results in the formation of the desired products more efficiently and rapidly .
Biochemical Pathways
As a catalyst, PdCl2(dtbpf) is involved in several types of cross-coupling reactions, including the Suzuki, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and fine chemicals .
Pharmacokinetics
Its solubility in various solvents such as dichloromethane and chloroform, and partial solubility in acetone, alcohols, tetrahydrofuran, and dioxane , can impact its availability in reactions.
Result of Action
The result of PdCl2(dtbpf)'s action is the efficient and rapid formation of the desired products in the reactions it catalyzes . For example, in Suzuki-cross coupling reactions, it facilitates the reaction of aromatic halides with methyliminodiacetic acid derivatives .
Action Environment
The action of PdCl2(dtbpf) can be influenced by various environmental factors. For instance, it is air-stable , which means it can maintain its catalytic activity in the presence of air. Its storage temperature (−20°C) can also impact its stability . Furthermore, the choice of solvent can affect its solubility and, consequently, its efficacy in catalyzing reactions .
未来方向
Given its effectiveness as a catalyst in various reactions, Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) could continue to be a valuable tool in chemical synthesis. Its use in Suzuki and Heck reactions, as well as in the preparation of chalcones, suggests potential for further applications in the development of new chemical compounds .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) involves the reaction of ferrocene with di-tert-butylphosphine to form 1,1-bis(di-tert-butylphosphino)ferrocene. This compound is then reacted with palladium chloride to form the final product.", "Starting Materials": ["Ferrocene", "Di-tert-butylphosphine", "Palladium chloride"], "Reaction": ["1. React ferrocene with di-tert-butylphosphine in the presence of a suitable solvent and a base to form 1,1-bis(di-tert-butylphosphino)ferrocene.", "2. Dissolve 1,1-bis(di-tert-butylphosphino)ferrocene in a suitable solvent and add palladium chloride to the solution.", "3. Heat the mixture under reflux for a suitable period of time.", "4. Cool the mixture and filter the resulting solid.", "5. Wash the solid with a suitable solvent and dry under vacuum to obtain Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)."] } | |
CAS 编号 |
95408-45-0 |
产品名称 |
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) |
分子式 |
C26H44Cl2FeP2Pd |
分子量 |
651.75 |
InChI |
InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q;;;;;+2/p-2 |
InChI 键 |
JQZFOBWXNREQLO-UHFFFAOYSA-L |
SMILES |
CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2752671.png)
![(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol](/img/structure/B2752672.png)
![3-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2752676.png)

![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2752678.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2752680.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2752681.png)

![N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2752683.png)
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2752684.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2752685.png)
![Tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate;hydrochloride](/img/structure/B2752686.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2752687.png)
